molecular formula C22H22N4O2 B2862651 N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide CAS No. 2034434-05-2

N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide

Cat. No.: B2862651
CAS No.: 2034434-05-2
M. Wt: 374.444
InChI Key: FOXJCCPLEJCLLL-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications

Impact on Oxidative Metabolism

Nicotinamide, a component structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide, has been shown to influence oxidative metabolism. It can inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase, suggesting potential applications in studying the modulation of oxidative metabolism (Schenkman, Ball, & Estabrook, 1967).

Role in Herbicide Development

Research into nicotinamide derivatives has led to the synthesis of compounds with significant herbicidal activity. This indicates potential agricultural applications, where such compounds could be developed into herbicides targeting specific weeds (Yu et al., 2021).

Insecticide Selectivity

The specificity of insect and mammalian nicotinic acetylcholine receptors has been exploited in the development of neonicotinoids, a class of insecticides derived from nicotinamide. This research has implications for creating insecticides that are selective and safe, minimizing impacts on non-target species (Tomizawa & Casida, 2003).

Synthesis Techniques

Advancements in the synthesis of nicotinamide derivatives, like this compound, have implications for the efficient production of these compounds. These techniques can be applied to the manufacture of various pharmaceuticals and bioactive molecules (Hu Yong-an, 2012).

Enzymatic Conversion for Production

The enzymatic conversion of precursors into nicotinic acid and nicotinamide showcases a bio-based approach to producing these compounds, with potential applications in the pharmaceutical and food industries. This method emphasizes sustainable and efficient production processes (Kumar & Babu, 2009).

Therapeutic Potential

Nicotinamide has been studied for its therapeutic potential in various diseases, highlighting the importance of its derivatives in medical research. The cytoprotective properties of nicotinamide, for instance, could be leveraged in developing treatments for conditions involving oxidative stress and inflammation (Maiese et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .

Mode of Action

The compound interacts with its target, NNMT, by inhibiting its function . NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor . By inhibiting NNMT, the compound can potentially regulate the methylation potential and the degradation of nicotinamide .

Biochemical Pathways

The inhibition of NNMT affects the Nicotinate and Nicotinamide metabolism pathway . This pathway is involved in the metabolism of cofactors and vitamins, including the biosynthesis of NAD and the degradation of nicotine . By inhibiting NNMT, the compound can potentially influence these biochemical pathways and their downstream effects.

Pharmacokinetics

Related compounds such as nicotinamide mononucleotide (nmn) have been shown to be safe and effectively metabolized in healthy adults . NMN can significantly increase blood NAD+ levels, suggesting a potential impact on bioavailability .

Result of Action

Related compounds such as nmn have been shown to exert neuroprotective effects on photoreceptors after retinal detachment and oxidative injury . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide may have similar effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability and decomposition of related compounds

Properties

IUPAC Name

6-cyclopentyloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(18-5-6-21(25-15-18)28-19-3-1-2-4-19)26-14-16-7-12-24-20(13-16)17-8-10-23-11-9-17/h5-13,15,19H,1-4,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXJCCPLEJCLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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